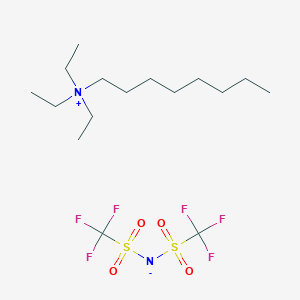
1-Butyl-4-methylpyridinium tricyanomethanide; 98%
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Solubility and Modelling
1-Butyl-4-methylpyridinium tricyanomethanide has been identified as an effective solvent for carbon dioxide (CO2) solubility. Research indicates that it exhibits higher CO2 solubility compared to other cations, making it valuable in CO2 capture and storage applications. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can accurately represent experimental data of CO2 solubility in this ionic liquid, suggesting its potential in modeling and simulation of CO2-related processes (Ayad, Negadi, & Mutelet, 2018).
High Pressure Density and Modeling
This ionic liquid's high-pressure density data is crucial for developing robust models for process simulation in separation applications. Its low viscosity and high thermal stability enhance performance in various applications, particularly in high pressure and temperature ranges. This data has been successfully modeled using the Perturbed-Chain Statistical Association Fluid Theory (PC-SAFT), contributing to the development of more efficient industrial processes (Navarro et al., 2020).
Interaction with Organic Compounds
Studies have shown that most organic compounds exhibit a stronger affinity to 1-butyl-4-methylpyridinium tricyanomethanide compared to other tricyanomethanide-based ionic liquids. This suggests its potential in applications requiring the dissolution of organic compounds, facilitated by its unique interaction properties (Lukoshko, Mutelet, & Domańska, 2015).
Pyridine Separation from Heptane
This ionic liquid has been used in the extraction of pyridine, a nitrogen compound, from heptane. Its excellent selectivity and high distribution ratio, along with negligible vapor pressure and immiscibility with gasoline and diesel, make it highly effective for this purpose. This research offers insights into its application in the purification and separation processes in the fuel industry (Domańska & Lukoshko, 2015).
Thermodynamic Properties with Water
The mixture of 1-butyl-4-methylpyridinium tricyanomethanide with water has been examined for its thermodynamic properties, important for applications in absorption heat transformers and similar processes. The detailed study of isothermal vapor–liquid equilibria, densities, excess enthalpies, and heat capacities of this mixture contributes to a better understanding of its potential use in various industrial applications (Ayad, Di Pietro, Mutelet, & Negadi, 2021).
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butyl-4-methylpyridinium tricyanomethanide. For instance, temperature can affect its thermodynamic properties with water . Additionally, the presence of other substances (like CO2 or pyridine) in the environment can influence its solubility and therefore its efficacy.
Eigenschaften
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;2,2-dicyanoethenylideneazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C4N3/c1-3-4-7-11-8-5-10(2)6-9-11;5-1-4(2-6)3-7/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMDZJTQQXDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.C(=C(C#N)C#N)=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)





![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)


![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)
